1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Description
1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H20F3N3O5 and its molecular weight is 427.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with these groups are often involved in interactions with various proteins or enzymes in the body. The exact target would depend on the specific compound and its overall structure .
Mode of Action
The compound might interact with its target through various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, or ionic interactions. The exact mode of action would depend on the specific target and the compound’s structure .
Biochemical Pathways
The compound could be involved in various biochemical pathways, depending on its specific target. It might act as an inhibitor or activator of certain enzymes, or it might interact with other types of proteins .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. It might lead to changes in cellular signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O5/c20-19(21,22)10-25-17(27)9-24(18(25)28)13-3-5-23(6-4-13)16(26)8-12-1-2-14-15(7-12)30-11-29-14/h1-2,7,13H,3-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBSVUUBJDLKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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